2,4-diamino-5-(3-bromophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-5-(3-BROMOPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines. These compounds are known for their versatile biological profiles and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The presence of multiple functional groups, including amino, bromo, and carbonitrile, makes this compound a valuable scaffold for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-5-(3-BROMOPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malononitrile, followed by cyclization and functional group modifications . The reaction conditions often include the use of ethanol or pyridine as solvents and catalysts to facilitate the formation of the chromeno[2,3-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-5-(3-BROMOPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted chromeno[2,3-b]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4-DIAMINO-5-(3-BROMOPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-5-(3-BROMOPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Known for its corrosion inhibition properties.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Investigated for its antimicrobial activity.
Uniqueness
2,4-DIAMINO-5-(3-BROMOPHENYL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromo substituent, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19BrN4O2 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2,4-diamino-5-(3-bromophenyl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19BrN4O2/c1-21(2)7-13(27)16-14(8-21)28-20-17(18(24)12(9-23)19(25)26-20)15(16)10-4-3-5-11(22)6-10/h3-6,15H,7-8H2,1-2H3,(H4,24,25,26) |
InChI Key |
JABFBWOKJPSRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC(=CC=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.